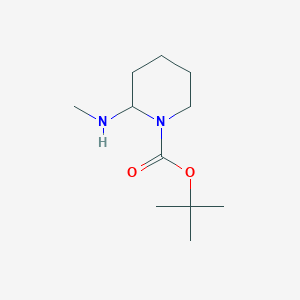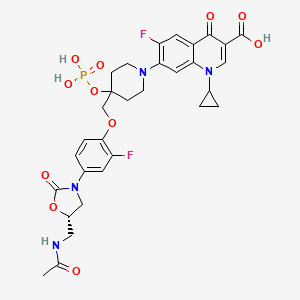
Perfluorotridecanesulfonic acid
Übersicht
Beschreibung
Perfluorotridecanesulfonic acid is a perfluorinated compound characterized by its high stability and resistance to degradation. It belongs to the family of per- and polyfluoroalkyl substances (PFAS), which are known for their unique properties such as water and oil repellency, heat resistance, and chemical stability. These properties make this compound valuable in various industrial applications, but also raise concerns about its environmental persistence and potential health impacts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluorotridecanesulfonic acid can be synthesized through the electrochemical fluorination of tridecanesulfonic acid. This process involves the substitution of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction typically occurs at low temperatures and requires careful control of reaction conditions to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical fluorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and stringent quality control measures ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Perfluorotridecanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in polymerization reactions, acting as a bifunctional acid catalyst.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases and nucleophiles. Reaction conditions often involve elevated temperatures and the use of solvents such as methanol or water to facilitate the reaction.
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in polymerization reactions, it can initiate the formation of various polymers such as polystyrene and poly(methyl methacrylate).
Wissenschaftliche Forschungsanwendungen
Perfluorotridecanesulfonic acid has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in polymerization reactions and as a surfactant in various formulations. In biology and medicine, it is studied for its potential effects on biological systems and its role as a persistent organic pollutant. Industrially, it is used in the production of water and oil repellents, fire-fighting foams, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of perfluorotridecanesulfonic acid involves its interaction with biological membranes and proteins. It can disrupt cellular processes by altering membrane fluidity and interfering with protein function. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation. This activation can lead to various biological effects, including changes in gene expression and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorononanoic acid (PFNA)
Uniqueness: Perfluorotridecanesulfonic acid is unique among similar compounds due to its longer carbon chain, which imparts greater hydrophobicity and stability. This makes it particularly effective in applications requiring extreme resistance to degradation and chemical attack. its increased persistence in the environment also raises concerns about its long-term ecological and health impacts.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosafluorotridecane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF27O3S/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)44(41,42)43/h(H,41,42,43) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIXTHMPTMXARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF27O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904576 | |
| Record name | Perfluorotridecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791563-89-8 | |
| Record name | Perfluorotridecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)
![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)

